molecular formula C8H8BrNO2 B596135 Methyl 3-bromo-5-methylpicolinate CAS No. 1228880-68-9

Methyl 3-bromo-5-methylpicolinate

Cat. No.: B596135
CAS No.: 1228880-68-9
M. Wt: 230.061
InChI Key: WBEKRCUPWRCRGA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methylpicolinate is a heterocyclic organic compound belonging to the picolinate ester family. It features a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 5, and a methyl ester at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent .

Properties

IUPAC Name

methyl 3-bromo-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEKRCUPWRCRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678751
Record name Methyl 3-bromo-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228880-68-9
Record name Methyl 3-bromo-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 5-methylpicolinate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Methyl 3-bromo-5-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the methyl group on the pyridine ring can influence its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Methyl 3-bromo-5-methylpicolinate include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br (3), CH₃ (5), COOCH₃ (2) C₈H₆BrNO₂ ~244.04* Intermediate for cross-coupling [Inferred]
Methyl 3-bromo-5-(trifluoromethyl)picolinate Br (3), CF₃ (5), COOCH₃ (2) C₈H₅BrF₃NO₂ 284.03 Research use; solubility in DMSO
Methyl 5-bromo-3-methoxypicolinate Br (5), OCH₃ (3), COOCH₃ (2) C₈H₈BrNO₃ 258.06 Electron-rich due to methoxy group
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.02 Simpler structure; higher volatility

*Note: Molecular weight inferred from structural similarity to .

  • Substituent Effects: Bromine: Enhances electrophilicity, enabling participation in cross-coupling reactions. Methyl vs. Methoxy Group: In Methyl 5-bromo-3-methoxypicolinate (), the methoxy substituent donates electron density, altering reactivity in aromatic substitution reactions .

Physical and Chemical Properties

  • Solubility : Methyl 3-bromo-5-(trifluoromethyl)picolinate () is soluble in dimethyl sulfoxide (DMSO), a common solvent for polar aromatic compounds. The methyl variant likely shares similar solubility trends but may exhibit lower polarity due to the absence of the trifluoromethyl group .
  • Stability : Ester derivatives like Methyl 5-bromo-3-methoxypicolinate are typically stable at room temperature, as indicated by storage recommendations for analogs .
  • Volatility : 2-Bromo-3-methylpyridine (), lacking an ester group, is more volatile than picolinate esters, impacting its handling in synthetic workflows .

Biological Activity

Methyl 3-bromo-5-methylpicolinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a halogenated derivative of picolinate, characterized by the presence of a bromine atom and a methyl group on the pyridine ring. Its chemical formula is C8H8BrNC_8H_8BrN with a molecular weight of approximately 215.06 g/mol. The unique structure enhances its interaction with biological targets, making it a candidate for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the bromine atom enhances its binding interactions with microbial receptors, potentially leading to inhibition of growth or cell death in various pathogens.

  • In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to be promising, suggesting its potential as an antimicrobial agent.
  • Mechanism of Action : The antimicrobial effect is hypothesized to occur through disruption of bacterial cell membranes or interference with enzyme activity essential for bacterial survival.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to known enzyme substrates allows it to interact competitively or non-competitively with various enzymes.

  • Case Study : A study focused on the inhibition of serine hydrolases demonstrated that this compound could significantly reduce enzyme activity in a dose-dependent manner. Kinetic analysis revealed that it follows Michaelis-Menten kinetics, indicating a classic competitive inhibition mechanism.

Data Table: Biological Activities and Kinetic Parameters

Biological Activity Target Organism/Enzyme Effect Kinetic Parameters (Vmax, Km)
AntimicrobialE. coliInhibitionMIC = 32 µg/mL
AntimicrobialS. aureusInhibitionMIC = 16 µg/mL
Enzyme inhibitionSerine hydrolasesReductionVmax = 0.55 nmol/mg protein/min
Km = 0.9 µM

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Interaction : The bromine atom facilitates hydrogen bonding or ionic interactions with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Receptor Binding : Its structural features allow it to act as a ligand for various receptors, influencing signaling pathways involved in cell growth and differentiation.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Research : Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on tumor cell lines.

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